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SOUTH SAN FRANCISCO, Calif. – November 21, 2025 – Genentech, a member of the Roche

Group (SIX: RO, ROG; OTCQX: RHHBY), today presented a detailed technical overview of the

crystal structure of Hematopoietic Progenitor Kinase 1 (HPK1) in complex with its potent

inhibitor, GNE-1858. This guide provides researchers, scientists, and drug development

professionals with an in-depth understanding of the molecular interactions, quantitative binding

data, and the experimental procedures used to elucidate this critical immuno-oncology target.

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a key

negative regulator of T-cell activation, making it a compelling target for cancer immunotherapy.

[1] The small molecule inhibitor, GNE-1858, has been shown to be a potent, ATP-competitive

inhibitor of HPK1.[2][3][4] The structural and functional data presented herein offer a

foundational resource for the ongoing development of novel HPK1 inhibitors.

Quantitative Analysis of the HPK1-GNE-1858
Interaction
The binding affinity of GNE-1858 to HPK1 has been characterized through biochemical assays,

demonstrating potent inhibition of the kinase. Crystallographic data from the Protein Data Bank

(PDB) provides high-resolution insights into the binding mode of GNE-1858.
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Parameter Value Reference

Inhibitor GNE-1858

Target
Hematopoietic Progenitor

Kinase 1 (HPK1)

IC50 (Wild-Type HPK1) 1.9 nM [3][4]

IC50 (HPK1-TSEE Mutant) 1.9 nM [3][4]

IC50 (HPK1-SA Mutant) 4.5 nM [3][4]

Binding Mode ATP-competitive [2]

Table 1: Biochemical Activity of GNE-1858 against HPK1 Variants

PDB ID Resolution (Å) Space Group
Deposition

Authors
Reference

7R9N 1.50 P 21 21 21
Wu, P., Lehoux,

I., Wang, W.
[2]

6CQF Not Specified P 32 2 1

Wu, P., Lehoux,

I., Mortara, K.,

Franke, Y., Chan,

B.K., Wang, W.

[4][5]

Table 2: Crystallographic Data for the HPK1-GNE-1858 Complex

HPK1 Signaling Pathway
HPK1 functions as a negative feedback regulator in T-cell receptor (TCR) signaling. Upon TCR

activation, HPK1 is recruited to the signaling complex where it phosphorylates SLP-76, leading

to the dampening of T-cell activation and proliferation. Inhibition of HPK1 by molecules like

GNE-1858 is expected to enhance T-cell-mediated anti-tumor immunity.
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Caption: HPK1 Signaling Pathway in T-Cells.

Experimental Protocols
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Protein Expression and Purification of HPK1 Kinase
Domain
The human HPK1 kinase domain (residues 1-347) was cloned into a pFastBac vector with a C-

terminal His6-tag. The construct was then used to generate baculovirus using the Bac-to-Bac

system (Invitrogen). Sf9 cells were infected with the virus and harvested after 48-72 hours.

The cell pellet was lysed in a buffer containing 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10%

glycerol, 10 mM imidazole, 1 mM TCEP, and protease inhibitors. The lysate was cleared by

centrifugation, and the supernatant was loaded onto a Ni-NTA affinity column (GE Healthcare).

The column was washed with the lysis buffer containing 25 mM imidazole, and the protein was

eluted with a buffer containing 300 mM imidazole. The eluted protein was further purified by

size-exclusion chromatography using a Superdex 200 column (GE Healthcare) equilibrated

with 20 mM Tris-HCl pH 8.0, 150 mM NaCl, and 1 mM TCEP. The purified protein was

concentrated and stored at -80°C.

Crystallization of the HPK1-GNE-1858 Complex
Purified HPK1 kinase domain was incubated with a 3-fold molar excess of GNE-1858. The

complex was then concentrated to approximately 10 mg/mL. Crystals were grown using the

hanging drop vapor diffusion method at 20°C by mixing equal volumes of the protein-inhibitor

complex with a reservoir solution. The specific crystallization conditions that yielded the crystals

for PDB entry 7R9N are detailed in the primary publication.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b8104000?utm_src=pdf-body
https://www.benchchem.com/product/b8104000?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8104000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protein Crystallization Workflow

Purified HPK1

Incubate with
GNE-1858

Concentrate Complex

Set up Hanging Drop
Vapor Diffusion

Crystal Growth

X-ray Diffraction

Structure Determination

Click to download full resolution via product page

Caption: Experimental Workflow for Crystallization.

HPK1 Kinase Activity Assay (SLP-76 Phosphorylation)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b8104000?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8104000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The inhibitory activity of GNE-1858 was determined by measuring the phosphorylation of the

HPK1 substrate, SLP-76. The assay was performed in a 384-well plate format.

The reaction mixture contained purified HPK1 enzyme, a biotinylated SLP-76 peptide

substrate, and ATP in a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM

EGTA, 0.01% Brij-35, and 1 mM DTT). GNE-1858 was serially diluted and added to the

reaction mixture. The reaction was initiated by the addition of ATP and incubated at room

temperature. The reaction was then stopped, and the amount of phosphorylated SLP-76 was

detected using a fluorescence-based method, such as HTRF or LanthaScreen, employing a

phospho-specific antibody. The IC50 values were calculated from the resulting dose-response

curves.

This comprehensive guide provides a detailed view of the HPK1-GNE-1858 complex, offering

valuable insights for the scientific community engaged in the discovery and development of

novel cancer immunotherapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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